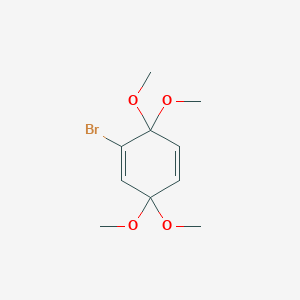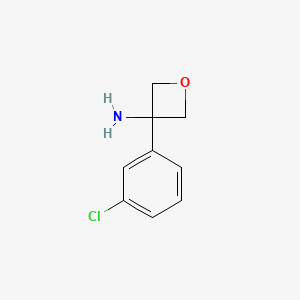
1-Dibutylamino-3-buten-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dibutylamino-3-buten-2-OL is an organic compound that belongs to the class of unsaturated alcohols It features a butenyl group attached to a hydroxyl group and a dibutylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Dibutylamino-3-buten-2-OL can be synthesized through several methods. One common approach involves the reaction of 3-buten-2-ol with dibutylamine under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst like copper(I) iodide (CuI). The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the dehydration of 2,3-butanediol in the presence of a catalyst such as scandium oxide. This method allows for the efficient production of the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
1-Dibutylamino-3-buten-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Dibutylamino-3-buten-2-OL has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Dibutylamino-3-buten-2-OL involves its interaction with specific molecular targets. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in various chemical reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
1-Dibutylamino-3-buten-2-OL can be compared with other similar compounds such as:
3-Buten-2-ol: Similar structure but lacks the dibutylamino group.
2-Methyl-3-buten-2-ol: Contains a methyl group instead of the dibutylamino group.
3-Methyl-2-buten-1-ol: Similar unsaturated alcohol with a different substitution pattern.
The uniqueness of this compound lies in the presence of both the dibutylamino and hydroxyl groups, which confer distinct chemical properties and reactivity .
Properties
CAS No. |
100386-78-5 |
|---|---|
Molecular Formula |
C12H25NO |
Molecular Weight |
199.33 g/mol |
IUPAC Name |
1-(dibutylamino)but-3-en-2-ol |
InChI |
InChI=1S/C12H25NO/c1-4-7-9-13(10-8-5-2)11-12(14)6-3/h6,12,14H,3-5,7-11H2,1-2H3 |
InChI Key |
MBESFWFEAFNCAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CC(C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}propanamido]hexanoate](/img/structure/B11948310.png)

![N-[1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]octanamide](/img/structure/B11948316.png)
![Bicyclo[3.3.1]nonan-9-one oxime](/img/structure/B11948317.png)
![5,7-Dihydrodibenzo[c,E]thiepine 6,6-dioxide](/img/structure/B11948323.png)









